molecular formula C8H10NO5PS B1345971 Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester CAS No. 4321-64-6

Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester

Cat. No. B1345971
CAS RN: 4321-64-6
M. Wt: 263.21 g/mol
InChI Key: LNGYYGXBMGRUKZ-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester, also known as Fenitrothion, is a brownish-yellow oil . It is used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton, and forest . It is also used against flies, mosquitoes, and cockroaches .


Molecular Structure Analysis

The molecular formula of Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester is C10H15O5PS2 . Its molecular weight is 310.327 . The IUPAC Standard InChI is InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3 .


Chemical Reactions Analysis

Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester, like other organophosphates, is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .


Physical And Chemical Properties Analysis

Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester has a boiling point of 349.5±52.0 °C at 760 mmHg . Its melting point is 3.4°C . The compound has a density of 1.4±0.1 g/cm3 . It has a flash point of 165.2±30.7 °C .

Safety And Hazards

When heated to decomposition, Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester emits very toxic fumes of oxides of nitrogen, phosphorus, and sulfur . Decomposition at 212-284F produces a mixture of organophosphorus polymers . It is unstable in alkaline media and stable for 2 years if stored at 68-77F . It should not be stored above 104F .

properties

IUPAC Name

hydroxy-methoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5PS/c1-6-5-7(14-15(12,16)13-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYYGXBMGRUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904783
Record name O-Demethyl fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester

CAS RN

4321-64-6
Record name Phosphorothioic acid, O-methyl O-(3-methyl-4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4321-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethyl sumithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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